molecular formula C11H9F2NO3 B2890816 2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid CAS No. 866150-59-6

2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid

Cat. No. B2890816
CAS RN: 866150-59-6
M. Wt: 241.194
InChI Key: FDIYXAWZVLZPIH-UHFFFAOYSA-N
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Description

The compound “2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid” belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids by replacing an OH group by the NHPh group or derivative formed by ring substitution .


Molecular Structure Analysis

The InChI code for a similar compound, 2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid, is 1S/C11H9F2NO3/c12-5-1-2-8(13)9(3-5)14-10(15)6-4-7(6)11(16)17/h1-3,6-7H,4H2,(H,14,15)(H,16,17) . This provides a detailed representation of the molecular structure of the compound.

Scientific Research Applications

Synthetic Utility and Chemical Reactions

  • Metabolite Detection : A method was developed for detecting major metabolites of synthetic pyrethroids in human urine, showcasing the analytical utility of related cyclopropane derivatives in biomonitoring for pesticide exposure (Arrebola et al., 1999).
  • Mechanism of Decomposition and Inhibition Studies : Research on 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (a compound with structural similarity) explored its decomposition under physiological conditions and its role as an inhibitor for 1-aminocyclopropane-1-carboxylic acid deaminase, highlighting the chemical reactivity and potential biological interactions of such compounds (Liu et al., 2015).
  • Deoxyfluorination of Carboxylic Acids : The development of a bench-stable fluorination reagent, CpFluor, for the deoxyfluorination of carboxylic acids to acyl fluorides demonstrates the synthetic versatility and reactivity of cyclopropane derivatives in facilitating the formation of fluorinated organic compounds (Wang et al., 2021).
  • Ring-Opening Reactions : The ring-opening of donor-acceptor cyclopropanes by boronic acids under transition-metal-free conditions illustrates the chemical transformations that cyclopropane derivatives can undergo, providing pathways to new molecular structures (Ortega & Csákÿ, 2016).

Applications in Organic Synthesis

  • Synthesis of Fluorinated Compounds : The synthesis and exploration of fluorinated analogs of cyclopropane carboxylic acids, such as the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid, demonstrate the ongoing interest in incorporating fluorine into biologically active molecules for enhanced properties (Sloan & Kirk, 1997).
  • Development of Polyimide Membranes : Novel carboxyl-containing polyimides have been synthesized and employed as pervaporation membranes for ethanol dehydration, showcasing the application of cyclopropane derivatives in material science for separation technologies (Xu & Wang, 2015).

properties

IUPAC Name

2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c12-5-1-6(13)3-7(2-5)14-10(15)8-4-9(8)11(16)17/h1-3,8-9H,4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIYXAWZVLZPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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